4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide
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Overview
Description
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a benzene ring substituted with chlorine atoms, a cyclohexyl group, an ethyl group, and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 4 and 5 positions.
Sulfonation: The chlorinated benzene undergoes sulfonation to introduce the sulfonamide group.
Alkylation: The sulfonamide is then alkylated with cyclohexyl and ethyl groups under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide functionality.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dichloro-N-cyclohexyl-N-methylbenzene-1-sulfonamide
- 4,5-dichloro-N-cyclohexyl-N-ethylbenzene-1-sulfonamide
- 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonic acid
Uniqueness
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide is unique due to the specific combination of substituents on the benzene ring and the sulfonamide group. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-10-14(17)13(16)9-11(15)2/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEFKINMTOHGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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